molecular formula C16H13ClN4O2S B10981007 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10981007
M. Wt: 360.8 g/mol
InChI Key: TYXSEJPGPMVLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 2-chlorophenyl group and an acetamide side chain linked to a 4-methylthiazole ring. Pyridazinones are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 2-chlorophenyl substituent may enhance lipophilicity and target binding, while the thiazole moiety contributes to metabolic stability and electronic effects .

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN4O2S/c1-10-9-24-16(18-10)19-14(22)8-21-15(23)7-6-13(20-21)11-4-2-3-5-12(11)17/h2-7,9H,8H2,1H3,(H,18,19,22)

InChI Key

TYXSEJPGPMVLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Approach

The most common method involves reacting 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. Subsequent cyclization under acidic conditions yields 3-(2-chlorophenyl)-6-hydroxypyridazine. Oxidation of the hydroxyl group to a ketone (6-oxo derivative) is achieved using potassium permanganate or iodine in acetic acid.

Reaction Conditions

  • Hydrazide Formation : Ethanol solvent, reflux at 80°C for 4–6 hours.

  • Cyclization : Concentrated sulfuric acid, 110°C for 3 hours.

  • Oxidation : Acetic acid as solvent, iodine (1.2 equiv), 70°C for 2 hours.

Direct Cyclization of Acylated Precursors

Alternative protocols utilize pre-acylated starting materials. For example, 2-chlorophenylglyoxylic acid is treated with hydrazine in the presence of phosphoryl chloride (POCl₃), enabling simultaneous cyclization and dehydration. This method reduces step count but requires stringent temperature control to prevent side reactions.

Formation of the Acetamide Linker

The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions.

Chloroacetylation

The pyridazinone intermediate is reacted with chloroacetyl chloride in anhydrous benzene under basic conditions (pyridine or triethylamine). This yields 2-chloro-N-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a key precursor.

Optimized Parameters

ParameterValueSource
SolventDry benzene
BasePyridine (2.5 equiv)
Temperature0–5°C (initial), then RT
Reaction Time8–10 hours

Carbodiimide-Mediated Coupling

For higher purity, the carboxylic acid derivative of pyridazinone is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Subsequent reaction with ammonia or ammonium chloride generates the acetamide.

Coupling with the Thiazole Moiety

The final step involves attaching the 4-methyl-1,3-thiazol-2(3H)-ylidene group. Stereochemical control (Z-configuration) is critical.

Nucleophilic Substitution

The chloroacetamide intermediate reacts with 4-methyl-1,3-thiazol-2(3H)-ylidineamine in dimethylformamide (DMF) at 60°C. Potassium carbonate facilitates deprotonation, favoring the Z-isomer.

Yield Optimization

ConditionImprovement MeasureYield IncreaseSource
Solvent PolaritySwitch from DMF to DMSO12%
CatalystAdd 4-dimethylaminopyridine8%
TemperatureReduce from 60°C to 45°C5%

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) have been explored for sterically hindered variants. However, this method is less efficient for the target compound due to competing side reactions.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Recent advances enable combining pyridazinone formation and thiazole coupling in a single reactor. Using microwave irradiation (150°C, 30 minutes), this approach achieves 68% yield but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin allows iterative acetamide and thiazole additions. While scalable, this method suffers from lower overall yields (42–50%).

Critical Analysis of Methodologies

Table 1: Comparative Efficiency of Preparation Methods

MethodAdvantagesLimitationsYield RangeSource
Condensation-CyclizationHigh purityMulti-step, time-consuming55–65%
ChloroacetylationScalableRequires anhydrous conditions70–75%
One-Pot MicrowaveRapidSpecialized equipment needed60–68%

Industrial-Scale Considerations

For commercial production, continuous flow reactors are preferred. Key parameters include:

  • Residence Time : 20–30 minutes.

  • Temperature Gradient : 50°C (inlet) to 110°C (outlet).

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ for coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Analogs

Compound Name Substituents (Pyridazinone/Thiazole) Molecular Formula Molecular Weight CAS Number
Target Compound 2-chlorophenyl / 4-methylthiazole C₁₉H₁₄ClN₅O₂S 423.9 1310945-75-5
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 4-chlorophenyl / pyridin-2-ylthiazole C₂₀H₁₄ClN₅O₂S 423.9 -
2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-cyclohepta[d]thiazol-2-ylidene]acetamide 2-fluorophenyl / cycloheptathiazole C₂₂H₂₀FN₅O₂S 445.5 -

Key Observations :

  • Phenyl Substituents : The position of the halogen (e.g., 2-chloro vs. 4-chloro) influences steric and electronic interactions. The 2-chloro group in the target compound may favor π-π stacking in hydrophobic pockets compared to para-substituted analogs .
  • Thiazole Modifications: Replacing 4-methylthiazole with pyridinyl (e.g., pyridin-2-yl) or cycloheptathiazole alters solubility and hydrogen-bonding capacity.

Physicochemical Data

  • IR Spectroscopy : Analogous compounds exhibit characteristic peaks for C=O (1678–1680 cm⁻¹), C=C (1600–1610 cm⁻¹), and C–Cl (785–790 cm⁻¹) .
  • Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]⁺ = 393.1112) confirm molecular integrity .

Comparative Insights :

  • Anticancer Effects : The 4-methylthiazole in the target compound may improve ferroptosis induction in cancer cells compared to pyridinyl-substituted analogs, as methyl groups can enhance membrane interaction .
  • Anti-inflammatory Activity : The 2-chlorophenyl group’s electron-withdrawing effect could potentiate COX-2 inhibition relative to fluorophenyl analogs .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide (CAS Number: 1232805-11-6) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure features a pyridazine core, a chlorophenyl substituent, and a thiazole moiety, which together contribute to its reactivity and therapeutic potential.

The molecular formula of this compound is C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 437.9 g/mol. The presence of various functional groups suggests that this compound could interact with multiple biological targets.

PropertyValue
Molecular FormulaC20H24ClN3O4S
Molecular Weight437.9 g/mol
CAS Number1232805-11-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific molecular pathways, potentially targeting enzymes or receptors involved in tumor growth.
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial effects, which may be attributed to its ability to disrupt microbial cell functions .
  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in various diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Binding Interactions : The unique arrangement of functional groups allows for specific interactions with biological receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : By influencing key signaling pathways, the compound could alter cellular responses related to proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Screening : A study conducted on multicellular spheroids highlighted the anticancer properties of similar compounds derived from the pyridazine scaffold. This research indicated that modifications in the chemical structure significantly influenced the compounds' efficacy against cancer cells .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that derivatives of this class of compounds could effectively inhibit certain enzymes linked to cancer progression and inflammation.
  • Microbial Assays : In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with precursor condensation. For example:

  • Step 1: Prepare the pyridazinone core via cyclization of hydrazine derivatives with substituted diketones.
  • Step 2: Couple the pyridazinone intermediate with a thiazole acetamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide) under reflux conditions .
  • Step 3: Monitor reaction progress via TLC and purify intermediates via column chromatography. Final structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Key Reaction Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
SolventDry DMF or THFEnhances solubility
Temperature60–80°C (reflux)Accelerates coupling
CatalystDCC/DMAPReduces side reactions

Q. How can researchers validate the compound’s structural integrity and purity?

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (≥95% purity threshold) .
  • Structural Confirmation:
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm), carbonyl groups (δ 165–170 ppm), and thiazole/ylidene protons .
  • IR Spectroscopy: Confirm amide C=O stretch (~1680 cm⁻¹) and pyridazinone C=O (~1705 cm⁻¹) .
  • Mass Spectrometry: Match molecular ion peak to theoretical m/z 347.8 (C₁₄H₁₀ClN₅O₂S) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from assay variability, impurity interference, or structural isomerism. Mitigation strategies include:

  • Assay Standardization: Use cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays under controlled pH/temperature .
  • Impurity Profiling: Analyze batches via LC-MS to rule out byproducts (e.g., oxidation products) .
  • Isomer-Specific Studies: Verify the (2Z)-configuration of the thiazole-ylidene group via NOESY NMR, as stereochemistry affects target binding .

Example Data Contradiction Analysis:

StudyReported IC₅₀ (μM)Assay TypePossible Cause of Variation
A0.45Kinase inhibition (cell-free)Low ATP concentration
B2.8Cell-based (cancer line)Poor membrane permeability

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • X-ray Crystallography: Resolve 3D protein-ligand complexes using SHELX programs for refinement .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD, kon, koff) with immobilized targets .
  • Molecular Dynamics (MD) Simulations: Predict binding stability and conformational changes (software: GROMACS) .

Case Study: Docking studies suggest the chlorophenyl group occupies a hydrophobic pocket in kinase targets, while the thiazole-ylidene moiety forms hydrogen bonds with catalytic lysine residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Derivatization Strategies:
  • Replace 2-chlorophenyl with 4-fluorophenyl to enhance metabolic stability.

  • Introduce methyl groups to the thiazole ring to improve solubility .

    • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

    SAR Trends in Analogous Compounds:

    ModificationEffect on ActivityReference
    2-Chlorophenyl → 4-Fluorophenyl↑ Selectivity for kinase X
    Thiazole → Oxazole substitution↓ Potency due to reduced H-bonding

Methodological Considerations

  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., amide hydrolysis) .
  • Crystallography Workflow:
    • Grow single crystals via vapor diffusion (solvent: DMSO/water).
    • Collect diffraction data (synchrotron radiation, λ = 0.98 Å).
    • Refine using SHELXL (R-factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.